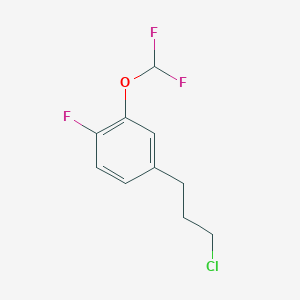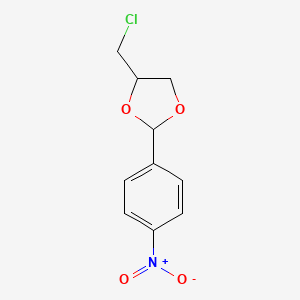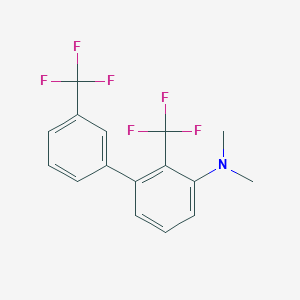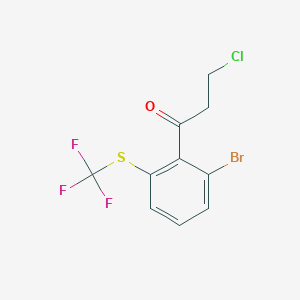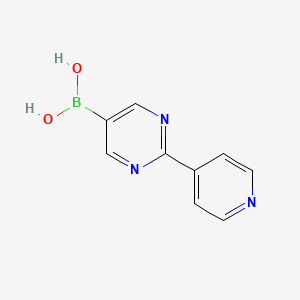
(2-(Pyridin-4-yl)pyrimidin-5-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(Pyridin-4-yl)pyrimidin-5-yl)boronic acid is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of both pyridine and pyrimidine rings, which are connected through a boronic acid moiety. The unique structure of this compound makes it a valuable building block in various chemical syntheses and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Pyridin-4-yl)pyrimidin-5-yl)boronic acid typically involves the borylation of pyridine and pyrimidine derivatives. One common method is the halogen-metal exchange followed by borylation. For instance, the reaction of a halogenated pyridine or pyrimidine with a boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst can yield the desired boronic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
(2-(Pyridin-4-yl)pyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Reduction: Reduction reactions can convert the boronic acid to a borane or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation reactions can yield alcohols or ketones.
科学的研究の応用
(2-(Pyridin-4-yl)pyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: The compound can be used in the development of biological probes and sensors.
作用機序
The mechanism of action of (2-(Pyridin-4-yl)pyrimidin-5-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The pyridine and pyrimidine rings can also participate in π-π stacking interactions and hydrogen bonding, further enhancing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
Pyridine-4-boronic acid: A simpler boronic acid derivative with similar reactivity but lacking the pyrimidine ring.
Pyrimidine-5-boronic acid: Another related compound that contains the pyrimidine ring but not the pyridine ring.
2-Aminopyridine-4-boronic acid pinacol ester: A derivative with an amino group that offers different reactivity and applications.
Uniqueness
The uniqueness of (2-(Pyridin-4-yl)pyrimidin-5-yl)boronic acid lies in its dual-ring structure, which provides a combination of electronic and steric properties that are not present in simpler boronic acids. This makes it a versatile and valuable compound in various chemical and biological applications.
特性
分子式 |
C9H8BN3O2 |
|---|---|
分子量 |
200.99 g/mol |
IUPAC名 |
(2-pyridin-4-ylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C9H8BN3O2/c14-10(15)8-5-12-9(13-6-8)7-1-3-11-4-2-7/h1-6,14-15H |
InChIキー |
IWHBGIBSEVZOHA-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN=C(N=C1)C2=CC=NC=C2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


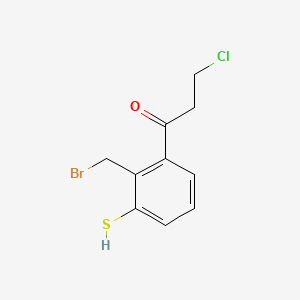

![2-C-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,5-anhydro-3,4,6-tris-O-(phenylmethyl)-D-altrononitrile](/img/structure/B14072638.png)
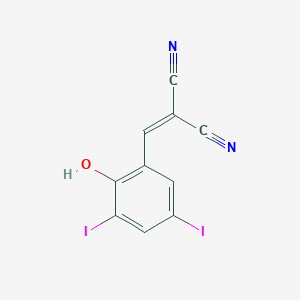

![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-(2-hydroxyethyl)pyridin-1-ium bromide](/img/structure/B14072646.png)
